N-Methyl-3,3-diphenylpropylamine
Overview
Description
N-methyl-3,3-diphenylpropan-1-amine: is an organic compound with the molecular formula C16H19N . It is a clear, colorless to pale yellow liquid with a molecular weight of 225.33 g/mol . This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of N-Methyl-3,3-diphenylpropylamine are currently unknown. This compound is of interest in the field of organic chemistry, particularly in the study of amine reactivity and synthesis . It is frequently used as a building block in the construction of larger, more complex organic molecules .
Mode of Action
The presence of the diphenylpropylamine moiety makes it a valuable compound for research into the steric and electronic effects of phenyl groups on nitrogen functionality . It serves as a substrate in the exploration of catalytic amine alkylation reactions, which are fundamental processes for the formation of tertiary amines .
Biochemical Pathways
Research involving this compound includes its use in the study of binding interactions with various organic and inorganic receptors, providing insights into supramolecular chemistry and the design of novel molecular recognition systems .
Pharmacokinetics
It is known that the compound has a molecular weight of 22533 , and its solubility is slightly in chloroform and ethyl acetate . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
As an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants , it may have potential effects on the nervous system.
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. The compound’s solubility in chloroform and ethyl acetate may also suggest that its action and efficacy could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-methyl-3,3-diphenylpropan-1-amine involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to form a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield N-methyl-3,3-diphenylpropan-1-amine.
Industrial Production Methods: The industrial production of N-methyl-3,3-diphenylpropan-1-amine follows similar steps but is optimized to avoid the use of hazardous reagents like thionyl chloride and borohydride, which can cause equipment corrosion and environmental pollution . This method improves the overall yield and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: N-methyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products:
Oxidation: Produces oxides and ketones.
Reduction: Produces secondary amines.
Substitution: Produces substituted amines and other derivatives.
Scientific Research Applications
N-methyl-3,3-diphenylpropan-1-amine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Uniqueness: N-methyl-3,3-diphenylpropan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals sets it apart from other similar compounds .
Properties
IUPAC Name |
N-methyl-3,3-diphenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGHAUFMKCWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182350 | |
Record name | N-Methyl-3,3-diphenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-29-8 | |
Record name | N-Methyl-γ-phenylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3,3-diphenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3,3-diphenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-3,3-diphenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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